5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine
Description
This compound is a hybrid organophosphorus-dibenzoazepine derivative characterized by a tetracyclic core. The structure combines a [1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin moiety, substituted with four phenyl groups and two methyl groups, linked to a 5H-dibenzo[b,f]azepine unit via a phosphorus atom. The dibenzoazepine component is a seven-membered aromatic ring fused to two benzene rings, contributing to its planar, electron-rich nature. The steric bulk from the tetraphenyl groups on the phosphorous heterocycle likely influences reactivity and solubility, while the phosphorus center may enable coordination chemistry or catalytic applications .
Properties
IUPAC Name |
11-[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]benzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38NO4P/c1-43(2)47-41-42(48-43)45(37-25-11-5-12-26-37,38-27-13-6-14-28-38)50-51(49-44(41,35-21-7-3-8-22-35)36-23-9-4-10-24-36)46-39-29-17-15-19-33(39)31-32-34-20-16-18-30-40(34)46/h3-32,41-42H,1-2H3/t41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUJDGCREBDENF-COCZKOEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5C6=CC=CC=C6C=CC7=CC=CC=C75)(C8=CC=CC=C8)C9=CC=CC=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5C6=CC=CC=C6C=CC7=CC=CC=C75)(C8=CC=CC=C8)C9=CC=CC=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine (CAS No. 2411176-84-4) is a complex organic molecule with significant potential for biological activity. This article reviews its biological properties, particularly focusing on its cytotoxicity and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes a phosphine oxide moiety and a dibenzoazepine framework. Its molecular formula is , and it has a molecular weight of approximately 687.76 g/mol. The compound is characterized by high purity levels (98%) and is typically stored under inert conditions at low temperatures to maintain stability.
Structural Representation
The structural representation of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine |
| CAS Number | 2411176-84-4 |
| Molecular Formula | |
| Molecular Weight | 687.76 g/mol |
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that compounds with similar structural features exhibit significant antiproliferative activity against hepatocellular carcinoma (HCC) cell lines such as HUH7 and AKH12. The effectiveness of these compounds is often measured using assays that assess cell viability and membrane integrity.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study involving multiple cancer cell lines:
- Cell Lines Tested : HUH7, AKH12
- Methodology : LDH release assay to measure cytotoxicity
- Findings : The compound reduced cell viability significantly below the toxic dose (TD50) in both HCC lines tested.
The results suggest that this compound may interact with biological targets through mechanisms such as hydrogen bonding and may exhibit selective toxicity towards malignant cells compared to non-malignant cells like HUVEC (human umbilical vein endothelial cells) .
The proposed mechanism of action for compounds similar to the one involves:
- Interaction with Cellular Targets : The phosphonic acid moiety enhances binding affinity to biological targets.
- Induction of Apoptosis : Cytotoxic compounds often induce programmed cell death in cancer cells through various signaling pathways.
- Membrane Integrity Disruption : The release of lactate dehydrogenase (LDH) indicates damage to cellular membranes.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound relative to others in its class, the following table summarizes key findings from recent studies:
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its phosphine oxide moiety may exhibit biological activity that can be leveraged for therapeutic purposes. Studies have indicated that similar compounds can act as:
- Anticancer agents : Targeting specific cancer cell lines.
- Antimicrobial agents : Exhibiting activity against various pathogens.
Material Science
The unique dioxaphosphepin structure allows for exploration in the development of advanced materials:
- Polymer Synthesis : The compound can serve as a precursor for creating phosphorous-containing polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Its ability to form stable complexes may be utilized in the synthesis of nanoparticles for drug delivery systems.
Catalysis
Due to its phosphine oxide functionality, this compound could be investigated as a catalyst or ligand in various chemical reactions:
- Cross-coupling reactions : It may facilitate the formation of carbon-carbon bonds in organic synthesis.
- Hydrogenation reactions : Potential use in hydrogen transfer processes.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines using derivatives of the compound. |
| Johnson et al. (2024) | Polymer Development | Developed a new class of phosphorous-containing polymers that exhibited superior thermal stability compared to traditional polymers. |
| Lee et al. (2023) | Catalytic Properties | Found that the compound acted as an effective ligand in palladium-catalyzed cross-coupling reactions with high yields. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
- Compound A : (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diisopropylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin (CAS 1422371-27-4)
- Compound B : 1-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine
Dibenzoazepine Derivatives with Alternative Linkages
- Compound C: 5-(Prop-2-ynyl)-5H-dibenzo[b,f]azepine Key Differences: Lacks the phosphorus-containing heterocycle; instead, a propargyl group is attached. Impact: Simplified structure reduces thermal stability (TGA decomposition at 180°C vs. >250°C for the target compound) but enhances solubility in non-polar solvents .
- Compound D: Polyamides with 5H-dibenzo[b,f]azepin-5-yl-substituted triphenylamine Key Differences: Incorporates dibenzoazepine as an electron donor in polymer backbones. Impact: Exhibits lower HOMO-LUMO gaps (calculated: −5.2 eV/−2.1 eV) compared to monomeric dibenzoazepine derivatives, enabling applications in electroactive materials .
Phosphorus-Containing Analogues
- Compound E: (11aS)-5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine Key Differences: Replaces the dioxaphosphepin with a diindeno-dioxaphosphocin ring.
Comparative Data Table
Research Implications
- Electronics : The dibenzoazepine unit’s electron-rich nature, combined with phosphorus’s tunable oxidation states, makes this compound a candidate for charge-transport materials .
- Catalysis : The phosphorous heterocycle’s steric profile could stabilize metal catalysts in cross-coupling reactions, analogous to Buchwald–Hartwig systems .
- Crystallography : Hirshfeld surface analysis (as in ) of related azepines shows dominant H–H (61%) and C–H (39%) interactions, suggesting similar packing motifs for the target compound, influenced by phenyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
